(R)-1-Amino-2-propanol

Catalog No.
S586489
CAS No.
2799-16-8
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Amino-2-propanol

CAS Number

2799-16-8

Product Name

(R)-1-Amino-2-propanol

IUPAC Name

(2R)-1-aminopropan-2-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1

InChI Key

HXKKHQJGJAFBHI-GSVOUGTGSA-N

SMILES

Array

Canonical SMILES

CC(CN)O

Isomeric SMILES

C[C@H](CN)O

The exact mass of the compound (R)-(-)-1-Amino-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-1-Amino-2-propanol (CAS 2799-16-8) is a highly versatile, enantiopure chiral amino alcohol characterized by its primary amine and secondary alcohol functional groups. In industrial and advanced laboratory procurement, it is primarily sourced as a stereospecific building block for active pharmaceutical ingredients (APIs), chiral auxiliaries, and specialized ligands. Unlike its racemic counterpart, the (R)-enantiomer provides direct access to specific stereocenters without the need for costly and yield-limiting downstream resolution steps, making it a critical raw material for efficient asymmetric synthesis [1].

Generic substitution with racemic 1-amino-2-propanol or structurally similar achiral amino alcohols (like ethanolamine) fundamentally fails in stereoselective workflows. Using the racemate necessitates complex chiral resolution procedures that inherently cap the theoretical yield of the desired enantiomer at 50% and introduce significant chemical waste [1]. Furthermore, substituting with the (S)-enantiomer or ethanolamine in pharmaceutical syntheses—such as the production of cobalamin analogs or specific beta-blockers—results in incorrect spatial configurations, leading to biologically inactive or regulatory-noncompliant downstream products[2].

Elimination of Resolution-Induced Yield Loss in Asymmetric Synthesis

Direct procurement of enantiopure (R)-1-amino-2-propanol bypasses the need for downstream chiral resolution of racemic mixtures. Classical resolution of racemic 1-amino-2-propanol using tartaric acid derivatives inherently restricts the maximum theoretical yield of the (R)-enantiomer to 50%. By starting with the enantiopure (R)-form, chemists achieve near-quantitative theoretical yields in stereospecific coupling steps while maintaining >98% enantiomeric excess (ee) [1].

Evidence DimensionMaximum theoretical yield of (R)-configured intermediate
Target Compound Data~100% (no resolution step required)
Comparator Or BaselineRacemic 1-amino-2-propanol (≤50% due to chiral resolution)
Quantified Difference≥50% absolute yield improvement
ConditionsStandard asymmetric synthesis workflows

Bypassing chiral resolution halves raw material waste and significantly reduces process time in commercial API manufacturing.

Mandatory Stereocontrol in Vitamin B12 (Cobalamin) Analog Synthesis

The synthesis of cobalamin (Vitamin B12) and its active analogs strictly requires the (R)-enantiomer to correctly form the naturally occurring nucleotide loop structure. When (R)-1-amino-2-propanol is utilized, it successfully condenses to form the biologically active coenzyme B12 structure. Attempts to substitute this with the (S)-enantiomer yield the 2'-isomer, which is sterically hindered, more labile, and biologically inactive[1].

Evidence DimensionBiological activity of resulting cobalamin analog
Target Compound DataBiologically active (matches natural coenzyme B12)
Comparator Or Baseline(S)-1-amino-2-propanol (yields inactive/labile 2'-isomer)
Quantified DifferenceBinary transition from active to inactive
ConditionsSemisynthesis of cobalamin derivatives via cobyric acid condensation

Procuring the exact (R)-enantiomer is non-negotiable for synthesizing functional B12-dependent enzyme cofactors and related therapeutics.

Superior Kinetic Efficiency in Aminopropanol Dehydrogenase Pathways

In biocatalytic applications and engineered metabolic pathways, (R)-1-amino-2-propanol demonstrates highly specific enzyme-ligand interactions compared to simpler amino alcohols. In utilization assays involving microcompartment enzymes (e.g., from Mycobacterium smegmatis), the (R)-enantiomer exhibited a KM of 3.2 mM and a kcat/KM of 2.1 x 10^3 M-1s-1. In contrast, ethanolamine showed a much lower binding affinity (KM = 8.1 mM) and a drastically reduced catalytic efficiency (kcat/KM = 4.2 x 10^1 M-1s-1) [1].

Evidence DimensionCatalytic efficiency (kcat/KM)
Target Compound Data2.1 x 10^3 M-1s-1
Comparator Or BaselineEthanolamine (4.2 x 10^1 M-1s-1)
Quantified Difference50-fold higher catalytic efficiency
ConditionsEnzymatic utilization assay (aminoacetone utilization microcompartment)

This kinetic preference makes the (R)-enantiomer the mandatory substrate for specific biocatalytic conversions and engineered metabolic pathways.

Enantioselective API Manufacturing

Serves as an essential chiral building block for synthesizing stereospecific active pharmaceutical ingredients (APIs), such as specific beta-adrenergic blockers and antiviral nucleoside analogs, where regulatory compliance strictly requires high enantiomeric purity and bypassing racemate resolution is critical for process economics [1].

Synthesis of Chiral Ligands for Homogeneous Catalysis

Utilized as a high-ee precursor for the preparation of chiral oxazolines and tridentate Schiff base ligands, ensuring >95% enantioselectivity in downstream metal-catalyzed asymmetric transformations [2].

Biocatalysis and Metabolic Engineering

Employed as a highly specific substrate for aminopropanol dehydrogenase and in the engineered biosynthesis of complex cofactors like cobalamin (Vitamin B12) derivatives, where the (S)-enantiomer fails to produce biologically active molecules [3].

XLogP3

-1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

75.068413911 Da

Monoisotopic Mass

75.068413911 Da

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2799-16-8

Wikipedia

(2R)-1-aminopropan-2-ol

Dates

Last modified: 08-15-2023

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